molecular formula C11H13N5 B11886337 N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine CAS No. 648881-73-6

N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine

Cat. No.: B11886337
CAS No.: 648881-73-6
M. Wt: 215.25 g/mol
InChI Key: ANDLDWVTXBUDGH-UHFFFAOYSA-N
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Description

7-Allyl-N-cyclopropyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyl-N-cyclopropyl-7H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Allylation: The purine derivative undergoes an allylation reaction, where an allyl group (C3H5) is introduced.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 7-Allyl-N-cyclopropyl-7H-purin-6-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

7-Allyl-N-cyclopropyl-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

7-Allyl-N-cyclopropyl-7H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Allyl-N-cyclopropyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Allyl-7H-purin-6-amine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-cyclopropyl-7H-purin-6-amine: Lacks the allyl group, which may influence its chemical properties and applications.

    7-Allyl-N-cyclopropyl-7H-purin-6-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.

Uniqueness

7-Allyl-N-cyclopropyl-7H-purin-6-amine is unique due to the presence of both allyl and cyclopropyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

648881-73-6

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

N-cyclopropyl-7-prop-2-enylpurin-6-amine

InChI

InChI=1S/C11H13N5/c1-2-5-16-7-14-10-9(16)11(13-6-12-10)15-8-3-4-8/h2,6-8H,1,3-5H2,(H,12,13,15)

InChI Key

ANDLDWVTXBUDGH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC2=C1C(=NC=N2)NC3CC3

Origin of Product

United States

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